molecular formula C8H4Cl2F2O2 B6289360 5-(Dichloromethyl)-2,2-difluoro-1,3-benzodioxole CAS No. 149045-78-3

5-(Dichloromethyl)-2,2-difluoro-1,3-benzodioxole

Cat. No.: B6289360
CAS No.: 149045-78-3
M. Wt: 241.02 g/mol
InChI Key: YXMCYFRIYWBSCT-UHFFFAOYSA-N
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Description

5-(Dichloromethyl)-2,2-difluoro-1,3-benzodioxole is a versatile chemical building block designed for research and development applications, particularly in medicinal and organic chemistry. Compounds featuring the 2,2-difluoro-1,3-benzodioxole scaffold are recognized as key intermediates in synthetic pathways . The presence of a dichloromethyl group on the benzo ring offers a reactive handle for further functionalization, making this compound a potential precursor to various aldehydes, acids, or other substituted derivatives . Its primary research value lies in its application toward the synthesis of more complex molecules, which may be investigated for potential biological activity in the development of pharmaceuticals and agrochemicals . As a specialty intermediate, it can be utilized in the construction of novel compounds for screening and development. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other personal use. Researchers should handle this material with appropriate precautions, as it is for use in a controlled laboratory setting by qualified professionals.

Properties

IUPAC Name

5-(dichloromethyl)-2,2-difluoro-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2F2O2/c9-7(10)4-1-2-5-6(3-4)14-8(11,12)13-5/h1-3,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMCYFRIYWBSCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(Cl)Cl)OC(O2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring Formation via Phase-Transfer Catalysis

A pivotal method involves reacting 5-(dichloromethyl)catechol with dichloromethane in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) and an aqueous base (e.g., sodium hydroxide). The reaction proceeds under pressurized conditions (7–8 kg/cm²) at 100–120°C to yield 5-(dichloromethyl)-1,3-benzodioxole . This step is critical for establishing the oxygenated ring structure while retaining the dichloromethyl substituent.

Key Reaction Parameters:

  • Temperature: 100–120°C

  • Pressure: 7–8 kg/cm²

  • Catalyst: Tetrabutylammonium bromide

  • Solvent: Dichloromethane

Fluorination of the 2,2-Dichloro Intermediate

The final step involves replacing the 2,2-chlorine atoms with fluorine atoms using hydrogen fluoride (HF).

Hydrofluoric Acid Fluorination

5-(Dichloromethyl)-2,2-dichloro-1,3-benzodioxole is reacted with anhydrous hydrogen fluoride at low temperatures (-15°C to 0°C) in a fluorination-resistant reactor (e.g., V4A steel). The reaction mixture is stirred until hydrogen chloride evolution ceases (~4 hours), after which the product is isolated via phase separation and vacuum distillation.

Critical Observations:

  • Yield: 73%

  • Solvent: Chlorobenzene (to stabilize intermediates)

  • Temperature Control: Strict maintenance of sub-zero temperatures to minimize side reactions.

Equation:

C7H4Cl4O2+2HFC7H4Cl2F2O2+2HCl\text{C}7\text{H}4\text{Cl}4\text{O}2 + 2\text{HF} \rightarrow \text{C}7\text{H}4\text{Cl}2\text{F}2\text{O}_2 + 2\text{HCl} \uparrow

Alternative Fluorination Strategies

While HF is highly effective, its handling risks have spurred exploration of safer alternatives.

Potassium Fluoride with Crown Ethers

Preliminary studies suggest that using KF in combination with 18-crown-6 as a phase-transfer catalyst at elevated temperatures (80–100°C) can achieve fluorination, albeit with reduced yields (~50–60%). This method remains under optimization for industrial scalability.

Purification and Isolation

The final product is purified via vacuum distillation or recrystallization. For instance, This compound distilled at 98–100°C under 10 mbar exhibits >99% purity.

Comparative Analysis of Methods

Parameter HF Fluorination KF/Crown Ether
Yield73%50–60%
Reaction Time4–6 hours12–24 hours
SafetyHigh riskModerate risk
ScalabilityIndustrialLab-scale

Chemical Reactions Analysis

Types of Reactions

5-(Dichloromethyl)-2,2-difluoro-1,3-benzodioxole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.

    Substitution: Halogen substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various substituted benzodioxole derivatives, which can be further utilized in the synthesis of more complex organic molecules.

Scientific Research Applications

5-(Dichloromethyl)-2,2-difluoro-1,3-benzodioxole has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(Dichloromethyl)-2,2-difluoro-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Key Structural Analogs and Properties

Compound Name Substituent (Position) Molecular Weight Key Applications Biological Activity
5-Amino-2,2-difluoro-1,3-benzodioxole -NH₂ (5) 173.12 g/mol Pharmaceutical intermediates Precursor for α-aminophosphonates
5-Bromo-2,2-difluoro-1,3-benzodioxole -Br (5) 241.00 g/mol Agrochemical synthesis Defluorination studies with P. putida
2,2-Difluoro-1,3-benzodioxol-5-acetic acid -CH₂COOH (5) 228.11 g/mol Insecticide development Target for heptafluoroisopropyl derivatives
5-(Dichloromethyl)-2,2-difluoro-1,3-benzodioxole -CCl₂H (5) 231.99 g/mol Hypothesized: Reactive intermediates Unknown (limited data)
Stability and Handling
  • 5-Amino derivatives are light-sensitive and require storage in cool, dry conditions .
  • 5-Bromo derivatives are thermally unstable, necessitating refrigeration (2–4°C) to prevent decomposition .
  • Dichloromethyl analogs are expected to be incompatible with oxidizers due to labile C-Cl bonds, similar to halogenated aromatics in and .

Biological Activity

5-(Dichloromethyl)-2,2-difluoro-1,3-benzodioxole, also known as 2,2-difluoro-1,3-benzodioxole, is a compound that has garnered attention due to its potential biological activities and applications in various fields such as pharmaceuticals and environmental science. This article provides a detailed examination of its biological activity, including research findings, mechanisms of action, and case studies.

  • IUPAC Name : this compound
  • CAS Number : 149045-78-3
  • Molecular Formula : C7H4Cl2F2O2
  • Molecular Weight : 215.01 g/mol

Research indicates that the biological activity of this compound is closely related to its structure and the presence of fluorine atoms. The fluorinated carbon atoms in this compound contribute to its stability and resistance to metabolic degradation in biological systems.

A study involving Pseudomonas putida F1 demonstrated significant defluorination activity of this compound. The initial defluorination rate was measured at 2100 nmol/h per mg of cellular protein, highlighting the compound's susceptibility to microbial degradation under specific conditions .

Antimicrobial Properties

This compound exhibits notable antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. The exact mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Environmental Impact

The biodegradation capabilities of this compound have been studied extensively. It is noted that the presence of toluene dioxygenase plays a crucial role in its breakdown by certain microbial strains. The resulting metabolites from this degradation process include dihydroxy derivatives which may possess different biological activities compared to the parent compound .

Case Study 1: Microbial Degradation

In a controlled laboratory setting, Pseudomonas putida was used to assess the biodegradation rate of this compound. The study found that under optimal conditions (presence of toluene as a carbon source), significant defluorination occurred within the first four hours of exposure. After this period, fluoride ion levels plateaued at approximately 1 mM .

Case Study 2: Pharmaceutical Applications

Research has identified potential pharmaceutical applications for derivatives of this compound. Its structural analogs have been explored for their efficacy in treating various diseases due to their ability to interact with biological targets effectively while maintaining low toxicity profiles.

Data Summary Table

Study Organism/Cell Type Activity Observed Mechanism
Pseudomonas putidaHigh defluorination rateToluene dioxygenase involvement
Various bacterial strainsAntimicrobial effectsDisruption of cell membranes

Q & A

Q. Table 1: Substitution Reaction Optimization

NucleophileSolventTemp (°C)Yield (%)Major Byproduct
NH₂CH₃DMF8072None
NaN₃DMSO6058Hydrolyzed Cl⁻
KSCNAcetone2534Ring-opened dione

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹⁹F NMR : Identifies the two equivalent fluorine atoms at δ -120 to -125 ppm (coupled to each other, J = 250–300 Hz).
  • ¹H NMR : The dichloromethyl group resonates as a singlet at δ 4.8–5.2 ppm.
  • Mass Spectrometry (EI-MS) : Molecular ion [M]⁺ at m/z 238 (C₈H₅Cl₂F₂O₂) with fragments at m/z 203 ([M-Cl]⁺) and 165 ([M-Cl₂CH₂]⁺).
  • IR Spectroscopy : Strong C-F stretches at 1150–1250 cm⁻¹ and C-Cl at 550–650 cm⁻¹ .

Advanced: How can researchers design experiments to evaluate the anticancer activity of this compound?

Methodological Answer:

  • In Vitro Assays :
    • Cell Viability : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
    • Apoptosis Markers : Measure caspase-3/7 activation via fluorometric assays.
  • Mechanistic Studies :
    • Kinase Inhibition : Screen against tyrosine kinases (e.g., c-Src) using ATP-competitive ELISA. Derivatives lacking the dichloromethyl group show reduced potency, highlighting its role in binding .
  • Control Experiments : Compare with analogs like 5-(bromomethyl)-2,2-difluoro derivatives to assess halogen effects.

Q. Table 2: Anticancer Activity Comparison

CompoundIC₅₀ (HeLa, μM)Caspase-3 Activation (Fold)
5-(Dichloromethyl)-2,2-difluoro0.453.8
5-(Bromomethyl)-2,2-difluoro1.202.1
Parent benzodioxole>101.0

Advanced: How can discrepancies in reported biological activity data for benzodioxole derivatives be resolved?

Methodological Answer:
Contradictions often stem from structural homologation or substituent effects . For example:

  • Homologation : Adding a methylene group between the benzodioxole and pharmacophore (e.g., in kinase inhibitors) reduces GRK2 potency by 10-fold due to steric hindrance .
  • Solubility Factors : Poor aqueous solubility (common in halogenated benzodioxoles) may lead to false negatives. Use co-solvents (e.g., DMSO ≤1%) or nanoformulation to improve bioavailability .

Resolution Strategies:

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., Cl vs. Br) while holding other variables constant.
  • Meta-Analysis : Pool data from multiple studies using standardized assays (e.g., fixed ATP concentrations in kinase screens) .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

  • Light Sensitivity : Store in amber glass vials under inert gas (N₂ or Ar) to prevent photodegradation.
  • Moisture Control : Use desiccants (silica gel) and airtight containers to avoid hydrolysis of the dichloromethyl group to -COOH.
  • Temperature : Long-term stability is achieved at -20°C; room temperature storage leads to 5% decomposition/month .

Advanced: What strategies enhance the selectivity of this compound in catalytic applications?

Methodological Answer:

  • Ligand Design : Modify the benzodioxole ring with electron-withdrawing groups (e.g., -NO₂) to direct electrophilic substitution.
  • Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) stabilize transition states in SNAr reactions, improving regioselectivity for para-substitution .
  • Catalytic Systems : Use Pd/Cu bimetallic catalysts for cross-coupling reactions, reducing homocoupling byproducts .

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